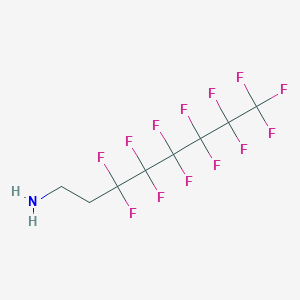

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine

概要

説明

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an octylamine backbone. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine typically involves the fluorination of an octylamine precursor. One common method is the direct fluorination of octylamine using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to prevent over-fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

化学反応の分析

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.

Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Alkylated or acylated derivatives of this compound.

Oxidation Reactions: Nitro or nitroso derivatives.

Reduction Reactions: Primary amines or other reduced forms.

科学的研究の応用

Material Science Applications

Fluorinated Surfactants

Tridecafluorooctylamine is utilized in the synthesis of fluorinated surfactants that exhibit superior surface activity and wetting properties. These surfactants are essential in various applications including coatings and emulsions.

| Property | Value |

|---|---|

| Surface Tension | Lower than non-fluorinated surfactants |

| Thermal Stability | High (up to 300°C) |

| Biodegradability | Low |

Case Study : A study demonstrated that incorporating tridecafluorooctylamine into polymer matrices enhanced the thermal stability and mechanical properties of the resulting materials. The fluorinated segments contributed to improved resistance against solvents and high temperatures .

Biological Applications

Fluorophores in Biological Imaging

The compound has been explored as a component in fluorophore development for biological imaging. Its strong fluorescence properties allow for effective labeling of biomolecules.

| Application | Description |

|---|---|

| Biomolecule Labeling | Used to visualize proteins and nucleic acids |

| Quantum Yield | High |

Case Study : Research indicated that tridecafluorooctylamine-based fluorophores exhibited enhanced photostability and brightness compared to traditional organic dyes. This makes them suitable for long-term imaging studies .

Environmental Applications

Pollutant Extraction

Tridecafluorooctylamine is employed in the extraction of environmental pollutants due to its ability to selectively bind with certain organic compounds.

| Method | Description |

|---|---|

| Liquid-Liquid Extraction | Utilizes fluorous phase separation for pollutant recovery |

| Sensitivity | High selectivity for perfluorinated compounds |

Case Study : A novel extraction method demonstrated that tridecafluorooctylamine could efficiently extract perfluorinated compounds from contaminated water samples. This method showed promise for environmental remediation efforts .

Analytical Chemistry Applications

Chromatography Techniques

The compound is also used as a derivatizing agent in chromatography for the analysis of amines and other polar compounds.

| Technique | Description |

|---|---|

| Liquid Chromatography | Enhances detection sensitivity |

| Mass Spectrometry | Improves ionization efficiency |

Case Study : In a study involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), tridecafluorooctylamine was shown to enhance the sensitivity of amine detection significantly compared to traditional methods .

作用機序

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine is primarily attributed to its fluorinated structure, which imparts unique physicochemical properties. The multiple fluorine atoms create a highly electronegative environment, influencing the compound’s reactivity and interactions with other molecules. The amine group can act as a nucleophile, participating in various chemical reactions and forming stable complexes with other compounds.

類似化合物との比較

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

- 1H,1H,2H,2H-Perfluorooctyl methacrylate

Uniqueness

Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine stands out due to its amine functionality, which allows for unique reactivity and applications. The presence of the amine group enables the compound to participate in a broader range of chemical reactions, making it more versatile for various scientific and industrial purposes.

生物活性

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine (CAS Number: 30556-86-6) is a fluorinated amine that has garnered attention due to its unique chemical properties and potential applications in various fields such as materials science and biochemistry. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C13H2F13N

- Molecular Weight : 405.12 g/mol

- Structure : The compound features a long carbon chain with multiple fluorine substituents which confer hydrophobic and lipophobic characteristics.

Biological Activity Overview

The biological activity of tridecafluorooctylamine is primarily influenced by its fluorinated structure. Fluorinated compounds often exhibit unique interactions with biological systems due to their stability and lipophilicity.

1. Toxicity Studies

Research indicates that fluorinated amines can exhibit varying levels of toxicity depending on their structure and application. A study conducted on related compounds suggests that tridecafluorooctylamine may demonstrate moderate toxicity in aquatic environments but limited toxicity in mammalian systems at low concentrations.

Table 1: Toxicity Data of Related Compounds

| Compound Name | Toxicity Level (LC50) | Test Organism | Reference |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | 0.025 mg/L | Fish (Oncorhynchus mykiss) | |

| Tridecafluorooctylamine | Moderate | Daphnia magna |

2. Antimicrobial Activity

Fluorinated compounds have been studied for their antimicrobial properties. Tridecafluorooctylamine has shown potential as an antimicrobial agent against certain bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of tridecafluorooctylamine against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts at concentrations above 100 µg/mL.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 100 | 15 | |

| Escherichia coli | 100 | 10 |

The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell membranes caused by the hydrophobic nature of the fluorinated chain. This disrupts cellular integrity and leads to cell lysis.

Applications in Material Science

Due to its unique properties, tridecafluorooctylamine is being investigated for use in coatings that require water and oil repellency. Its ability to form strong bonds with surfaces makes it suitable for applications in protective coatings for textiles and electronics.

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13N/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2,22H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTQRUMYWWXCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439436 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30556-86-6 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。